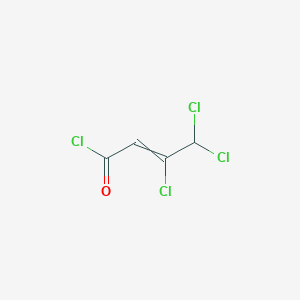

3,4,4-Trichlorobut-2-enoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

654646-22-7 |

|---|---|

Molecular Formula |

C4H2Cl4O |

Molecular Weight |

207.9 g/mol |

IUPAC Name |

3,4,4-trichlorobut-2-enoyl chloride |

InChI |

InChI=1S/C4H2Cl4O/c5-2(4(7)8)1-3(6)9/h1,4H |

InChI Key |

TVNFTINDESBCIC-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(Cl)Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,4,4 Trichlorobut 2 Enoyl Chloride and Its Research Analogues

Nucleophilic Acyl Substitution Reactions

3,4,4-Trichlorobut-2-enoyl chloride, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. libretexts.orgyoutube.com This reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, which makes the carbonyl carbon highly electrophilic. libretexts.org The chloride ion is an excellent leaving group, facilitating the substitution process. taylorandfrancis.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride ion and form the substituted product. youtube.comchemguide.co.uk

Esterification with Alcohols

The reaction of acyl chlorides with alcohols is a common method for synthesizing esters. nih.gov In the case of this compound, it can react with various alcohols to yield the corresponding 3,4,4-trichlorobut-2-enoate esters. This reaction typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. taylorandfrancis.com The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and a proton is subsequently removed from the oxygen, yielding the ester. youtube.com

Amidation Reactions with Primary and Secondary Amines, Including Allylic Rearrangements

This compound reacts with primary and secondary amines to form the corresponding amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk This initial addition is followed by the elimination of the chloride ion to produce the N-substituted 3,4,4-trichlorobut-2-enamide. chemguide.co.uk The reaction is typically vigorous and is often carried out in the presence of a base to scavenge the HCl produced. chemguide.co.uk

In some instances, allylic rearrangements can occur, leading to the formation of isomeric products. The specific conditions of the reaction, such as the solvent, temperature, and the nature of the amine, can influence the product distribution.

Reactions with Other Nucleophilic Species

Beyond alcohols and amines, this compound can react with a variety of other nucleophiles. For instance, reaction with carboxylates can yield acid anhydrides. masterorganicchemistry.com The carboxylate anion attacks the carbonyl carbon, leading to a tetrahedral intermediate that expels the chloride ion. youtube.com Similarly, it can react with other nucleophilic species, expanding its synthetic utility.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.orgorganic-chemistry.org This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. libretexts.orgmasterorganicchemistry.com

Reaction with Aromatic Hydrocarbons to Form Chloroallyl Ketones (e.g., 1-Aryl-3,4,4-trichlorobut-3-en-1-ones)

The reaction of this compound with aromatic hydrocarbons in the presence of a Lewis acid catalyst like AlCl₃ leads to the formation of 1-aryl-3,4,4-trichlorobut-3-en-1-ones. nih.govbeilstein-journals.org In this process, the Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. chemistrysteps.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final aryl ketone product. chemistrysteps.com The resulting chloroallyl ketones are versatile intermediates in organic synthesis. For example, 1-aryl-4,4,4-trichlorobut-2-en-1-ones can undergo intramolecular cyclization in the presence of a Brønsted superacid like triflic acid to form 3-trichloromethylindan-1-ones. nih.govbeilstein-journals.org

Regioselectivity and Scope in Metallocene Acylation

The Friedel-Crafts acylation can also be extended to metallocenes, such as ferrocene (B1249389) and cymantrene (B8566760). The acylation of ferrocene with 3,4,4-trichlorobut-3-enoyl chloride can result in either mono- or 1,1'-bis(3,4,4-trichlorobut-3-enoyl)ferrocene, depending on the stoichiometry of the reactants. researchgate.net Similarly, cymantrene can be acylated to produce 3,4,4-trichlorobut-3-enoylcymantrene. researchgate.net The acylation of substituted ferrocenes, like acetylferrocene, can also occur, yielding products such as 1-acetyl-1′-(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net The regioselectivity of these reactions is influenced by the nature of the metallocene and the reaction conditions. The choice of the acylating agent and catalyst system can also affect the outcome, with some systems favoring monosubstitution while others lead to disubstitution. researchgate.net

Interactive Data Tables

Table 1: Products of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Product | Catalyst | Reference |

|---|---|---|---|

| Benzene | 1-Phenyl-3,4,4-trichlorobut-3-en-1-one | AlCl₃ | nih.govbeilstein-journals.org |

| Toluene (B28343) | 1-(p-Tolyl)-3,4,4-trichlorobut-3-en-1-one | AlCl₃ | nih.govbeilstein-journals.org |

| Ferrocene (1:1 ratio) | (3,4,4-Trichlorobut-3-enoyl)ferrocene | AlCl₃ | researchgate.net |

| Ferrocene (1:2 ratio) | 1,1'-Bis(3,4,4-trichlorobut-3-enoyl)ferrocene | AlCl₃ | researchgate.net |

| Cymantrene | (3,4,4-Trichlorobut-3-enoyl)cymantrene | AlCl₃ | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Bis(3,4,4-trichlorobut-3-enoyl)ferrocene |

| 1-Acetyl-1′-(3,4,4-trichlorobut-3-enoyl)ferrocene |

| 1-Aryl-3,4,4-trichlorobut-3-en-1-ones |

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones |

| 3,4,4-Trichlorobut-2-enamide |

| 3,4,4-Trichlorobut-2-enoate esters |

| This compound |

| 3,4,4-Trichlorobut-3-enoylcymantrene |

| 3-Trichloromethylindan-1-ones |

| Acetylferrocene |

| Aluminum chloride |

| Benzene |

| Cymantrene |

| Ferrocene |

| Hydrogen chloride |

| Pyridine |

| Toluene |

Intramolecular Cyclization Processes

The study of intramolecular cyclization in derivatives of this compound, particularly its research analogues, reveals pathways to complex polycyclic systems. These reactions are often mediated by strong acids, which activate the substrate towards electrophilic aromatic substitution.

Formation of Polycyclic Systems (e.g., 3-Trichloromethylindan-1-ones) from 1-Aryl-4,4,4-trichlorobut-2-en-1-ones

A significant transformation in this class of compounds is the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones to form 3-trichloromethylindan-1-ones. beilstein-journals.org This reaction is effectively carried out in the presence of a Brønsted superacid, such as triflic acid (TfOH), at elevated temperatures. beilstein-journals.org Research has demonstrated that heating the aryl trichloromethyl-substituted enones in neat triflic acid at 80 °C for a period of 2 to 10 hours can produce the corresponding 3-trichloromethylindan-1-ones in yields of up to 92%. beilstein-journals.org

This synthetic method is also applicable to the precursor compounds, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. These hydroxy ketones undergo dehydration in the superacidic medium to form the corresponding enones in situ, which then proceed to cyclize. beilstein-journals.org This two-step, one-pot process from the hydroxy ketones can yield the final indanone products in up to 86% yield over 3 to 18 hours at 80 °C in triflic acid. beilstein-journals.org

The success of the cyclization is dependent on the electronic nature of the aromatic ring. Enones with electron-poor aromatic rings, such as those bearing nitro substituents, are unreactive due to the low nucleophilicity of the ring. beilstein-journals.org Conversely, substrates with strongly electron-donating groups on the aryl ring tend to form complex mixtures of oligomeric materials instead of the desired indanones. beilstein-journals.org

Table 1: Cyclization of 1-Aryl-4,4,4-trichlorobut-2-en-1-ones to 3-Trichloromethylindan-1-ones in Triflic Acid at 80°C

| Starting Aryl Group (Ar) | Reaction Time (h) | Yield (%) |

| 4-Methylphenyl | 2 | 92 |

| 4-Fluorophenyl | 3 | 85 |

| 4-Chlorophenyl | 4 | 78 |

| Phenyl | 5 | 75 |

| 4-Bromophenyl | 6 | 70 |

| 4-Methoxyphenyl | Complex Mixture | - |

| 4-Nitrophenyl | No Reaction | 0 |

| This table is a representation of data presented in the referenced literature. beilstein-journals.org |

Mechanistic Insights into Cyclization Reactions

The mechanism for the cyclization of both the enones and their hydroxy ketone precursors in a superacid like triflic acid involves several key steps. beilstein-journals.org The reaction is initiated by the protonation of the carbonyl oxygen of the enone by the strong acid. beilstein-journals.org This generates a key reactive intermediate, an O-protonated cation, which can be represented as ArC(=OH+)CH=CHCCl3. beilstein-journals.org

The presence of the highly electron-withdrawing trichloromethyl group and the protonated carbonyl group enhances the electrophilicity of the carbon-carbon double bond, but hampers a second protonation at the double bond itself. beilstein-journals.org The cyclization then proceeds via an intramolecular electrophilic attack of the activated double bond (specifically at the C3 position) onto the ortho-position of the aryl ring. beilstein-journals.org This step forms the new five-membered ring of the indanone system. Subsequent deprotonation re-establishes the aromaticity of the phenyl ring and yields the final 3-trichloromethylindan-1-one product. beilstein-journals.org

For the 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-one precursors, the mechanism begins with protonation of the hydroxyl group, followed by dehydration to form water and the same O-protonated enone intermediate, which then undergoes the cyclization as described above. beilstein-journals.org This pathway makes the use of the more readily available hydroxy ketones an economically viable route to these polycyclic systems. beilstein-journals.org

Halogenation and Dehydrohalogenation Reactions

The butenoic acid framework, including its chlorinated derivatives, is subject to various halogenation and dehydrohalogenation reactions, which can modify both the alkyl chain and the double bond.

Bromination of Butenoic Acid Derivatives

The bromination of butenoic acid derivatives can occur at two primary locations: the α-carbon relative to the carbonyl group and across the carbon-carbon double bond.

The α-bromination of carboxylic acids is classically achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. jove.comlibretexts.org This method involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). jove.com The reaction proceeds by first converting the carboxylic acid to an acyl bromide. jove.commanac-inc.co.jp This intermediate readily enolizes, and the resulting enol attacks a molecule of Br₂, leading to the formation of an α-bromo acyl bromide. jove.com Subsequent hydrolysis of the acyl bromide moiety regenerates the carboxylic acid, now with a bromine atom at the alpha position. jove.com

Addition of bromine across the C=C double bond is also a characteristic reaction of unsaturated butenoic acid derivatives. This reaction typically proceeds via an electrophilic addition mechanism. youtube.commasterorganicchemistry.com The bromine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite the initial bromine addition (anti-addition), resulting in a vicinal dibromide. youtube.commasterorganicchemistry.com

Rearrangements during Halogenation Processes

During the halogenation of unsaturated systems like butenoic acid derivatives, allylic rearrangements are a notable possibility. masterorganicchemistry.com These rearrangements typically occur under conditions that favor radical mechanisms, such as using N-bromosuccinimide (NBS) with a radical initiator, which maintains a low concentration of molecular bromine. libretexts.orgmasterorganicchemistry.com

An allylic rearrangement involves the substitution of a hydrogen atom on a carbon adjacent to the double bond (the allylic position). libretexts.org The initial abstraction of an allylic hydrogen generates a resonance-stabilized allylic radical. libretexts.org This radical intermediate has two resonance forms, and the incoming halogen radical can react at either of the two electron-deficient carbons. masterorganicchemistry.com If the halogen adds to the carbon that was not part of the original double bond, the double bond will shift its position. masterorganicchemistry.comwikipedia.org This phenomenon is known as an allylic shift. wikipedia.org

For example, in a generic 2-butenoyl system, radical bromination could lead to substitution at the C-4 position. However, the intermediate allylic radical could rearrange, potentially leading to a product where the bromine is at C-2 and the double bond has shifted to the C-3 and C-4 positions. The favorability of such a rearrangement often depends on the stability of the resulting alkene, with more substituted double bonds being thermodynamically preferred (Zaitsev's rule). masterorganicchemistry.com

Derivatives and Complex Molecular Scaffolds Synthesized from 3,4,4 Trichlorobut 2 Enoyl Chloride Analogues

Synthesis of Organometallic Derivatives

The electrophilic nature of 3,4,4-trichlorobut-2-enoyl chloride facilitates its use in Friedel-Crafts acylation reactions with electron-rich organometallic compounds like ferrocene (B1249389) and cymantrene (B8566760). These reactions lead to the formation of novel metallocene-containing ketones with potential applications in materials science and medicinal chemistry.

Ferrocene and Cymantrene Acylation Products

The Friedel-Crafts acylation of ferrocene and cymantrene with this compound yields the corresponding trichloroallyl ferrocenyl and cymantrenyl ketones. researchgate.net The reaction conditions, particularly the ratio of reactants, play a crucial role in determining the degree of substitution on the cyclopentadienyl (B1206354) rings of ferrocene. researchgate.net This method provides a direct route to functionalized metallocenes bearing a reactive trichlorovinyl group, which can be further modified to introduce additional chemical diversity.

Mono- and Bis-Acylated Metallocene Structures

Depending on the stoichiometry of the reactants, the acylation of ferrocene with this compound can be controlled to produce either mono- or 1,1'-bis-acylated products. researchgate.net For instance, the reaction can be tailored to yield 1-(3,4,4-trichlorobut-3-enoyl)ferrocene or 1,1'-bis(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net Furthermore, the acylation of already substituted ferrocenes, such as acetylferrocene, leads to heteroleptic bis-acylated derivatives like 1-acetyl-1'-(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net These compounds are valuable intermediates for the synthesis of more complex ferrocene derivatives with potential applications in various fields. researchgate.net

Construction of Heterocyclic Compounds

The presence of multiple reactive sites in this compound and its derivatives makes them attractive precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often proceed through the formation of reactive intermediates that undergo subsequent cyclization to form stable aromatic rings.

Pyrazoles, Isoxazoles, and Thiazoles via Reactive Intermediates

Analogues of this compound, specifically chlorinated vinyl ketones, are valuable starting materials for synthesizing substituted azoles like pyrazoles, isoxazoles, and thiazoles. researchgate.net The synthesis of these heterocycles often involves the condensation of the ketone functionality with binucleophiles. researchgate.net For example, the reaction of trichloromethyl enones with hydrazines can lead to the formation of pyrazoles. nih.gov Similarly, isoxazoles can be synthesized through the cyclization of 2-alkyn-1-one O-methyl oximes, which can be prepared from related acid chlorides. nih.gov The synthesis of thiazoles can be achieved through various routes, including the reaction of pyrazolin-N-thioamides with ketones. nih.gov

Synthesis of 1,2-Azole Fragments

Esters containing 1,2-azole fragments have been synthesized from derivatives of this compound. researchgate.net This involves the acylation of metallocene alcohols and diols with acid chlorides containing pre-formed 1,2-azole rings, such as dichloroisothiazole- and 5-arylisoxazole-3-carbonyl chlorides. researchgate.net This approach allows for the direct incorporation of the 1,2-azole moiety into a larger molecular framework.

Quinazolinone Derivatives via Related Acid Chlories

Quinazolinone derivatives can be synthesized using a method that involves the acylation of anthranilic acid with a chloro acyl chloride, followed by cyclization. nih.gov This process typically forms a benzoxazinone (B8607429) intermediate, which upon reaction with an amine, yields the desired quinazolinone. nih.gov This synthetic strategy has been employed to produce a variety of fused quinazolinone derivatives. nih.gov

Interactive Data Tables

Table 1: Acylation Products of Metallocenes with this compound researchgate.net

| Metallocene | Acylation Product | Yield (%) | Melting Point (°C) |

| Ferrocene | 1-(3,4,4-Trichlorobut-3-enoyl)ferrocene | - | - |

| Ferrocene | 1,1'-Bis(3,4,4-trichlorobut-3-enoyl)ferrocene | - | - |

| Acetylferrocene | 1-Acetyl-1'-(3,4,4-trichlorobut-3-enoyl)ferrocene | 77 | 103-104 |

| Cymantrene | 1-(3,4,4-Trichlorobut-3-enoyl)cymantrene | 75 | 78-79 |

Table 2: Heterocyclic Compounds Synthesized from Analogues or Derivatives

| Heterocycle Class | Specific Derivative | Precursor Type | Key Reagents | Reference |

| Pyrazole (B372694) | 3-Trifluoromethylpyrazoles | Trifluoromethyl ketones | Hydrazine (B178648) hydrochloride | nih.gov |

| Isoxazole | 3,4,5-Trisubstituted isoxazoles | 2-Alkyn-1-one O-methyl oximes | ICl | nih.gov |

| Thiazole | 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | Pyrazolin-N-thioamides | Ethyl 2-chloro-3-oxobutanoate | nih.gov |

| Quinazolinone | Fused quinazolinones | Anthranilic acid | Chloro acyl chloride, Amine | nih.gov |

Formation of Chlorinated Ketones and Alcohols

The electrophilic nature of this compound analogues facilitates their use in acylation reactions and as precursors for further chemical transformations, leading to the formation of highly functionalized ketones and alcohols.

1-Aryl-4,4,4-trichlorobut-3-en-1-ones

A significant class of derivatives synthesized from analogues of the title compound are the 1-aryl-4,4,4-trichlorobut-2-en-1-ones (also referred to as CCl₃-enones). These compounds are typically prepared through a dehydration reaction of their precursor molecules, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. nih.govbeilstein-journals.org The synthesis of these hydroxy ketone precursors can be achieved via two main routes: the condensation of acetophenones with chloral (B1216628) or the acylation of electron-rich aromatic compounds with Wynberg lactone. nih.gov

The subsequent dehydration step is commonly carried out using p-toluenesulfonic acid monohydrate in toluene (B28343) at reflux, yielding the target enones, predominantly as their E-isomers. nih.gov These CCl₃-enones are stable compounds that serve as crucial building blocks for more complex structures. nih.govbeilstein-journals.org

| Precursor (1-Aryl-4,4,4-trichloro-3-hydroxybutan-1-one) | Dehydration Conditions | Product (1-Aryl-4,4,4-trichlorobut-2-en-1-one) | Yield |

|---|---|---|---|

| 1-Phenyl-4,4,4-trichloro-3-hydroxybutan-1-one | p-Toluenesulfonic acid monohydrate, Toluene, Reflux | (E)-1-Phenyl-4,4,4-trichlorobut-2-en-1-one | Not specified |

| 1-(4-Methylphenyl)-4,4,4-trichloro-3-hydroxybutan-1-one | p-Toluenesulfonic acid monohydrate, Toluene, Reflux | (E)-1-(4-Methylphenyl)-4,4,4-trichlorobut-2-en-1-one | Not specified |

| 1-(4-Methoxyphenyl)-4,4,4-trichloro-3-hydroxybutan-1-one | p-Toluenesulfonic acid monohydrate, Toluene, Reflux | (E)-1-(4-Methoxyphenyl)-4,4,4-trichlorobut-2-en-1-one | Not specified |

3-Amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones

The synthesis of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-one represents a further functionalization of the chlorinated butenone scaffold. While specific literature detailing the synthesis of this exact compound from a this compound analogue was not found in the search results, a plausible synthetic route can be proposed based on the known reactivity of related compounds. Acyl chlorides are highly reactive towards amine nucleophiles, typically resulting in the formation of amides. youtube.comchemguide.co.uk In the case of a dichlorinated analogue such as this compound, the chlorine atom at the C-3 position is vinylic and can be susceptible to nucleophilic substitution by an amine.

This reaction would likely proceed via a nucleophilic addition-elimination mechanism, where an amine (such as p-toluidine) attacks the C-3 position of a precursor like 1-(4-methylphenyl)-3,4,4-trichlorobut-2-en-1-one, leading to the displacement of a chloride ion to form the target enaminone. This type of transformation is observed in related systems, such as the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one from benzoylacetone (B1666692) and p-methylaniline. researchgate.net

Trichloromethyl-Containing Structural Motifs

Analogues of this compound are instrumental in creating complex molecules featuring the trichloromethyl (CCl₃) group, a motif of interest in medicinal and materials chemistry.

A notable example is the synthesis of 3-trichloromethylindan-1-ones. These bicyclic ketones are formed through an intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in the presence of a Brønsted superacid, such as triflic acid (TfOH). nih.govbeilstein-journals.orgnih.gov The reaction proceeds by heating the CCl₃-enone in neat triflic acid, which protonates the carbonyl oxygen. This activation facilitates an intramolecular electrophilic attack on the aryl ring, followed by cyclization to yield the 3-trichloromethylindan-1-one product in high yields. nih.govnih.gov This method provides a novel pathway to this class of indanones. nih.gov The same transformation can also be achieved starting directly from the 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-one precursors under the same superacidic conditions. nih.govbeilstein-journals.orgnih.gov

| Substrate (1-Aryl-4,4,4-trichlorobut-2-en-1-one) | Reaction Conditions | Product (3-Trichloromethylindan-1-one) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-4,4,4-trichlorobut-2-en-1-one | TfOH, 80 °C | 3-(Trichloromethyl)indan-1-one | 2 | 92 |

| 1-(4-Methylphenyl)-4,4,4-trichlorobut-2-en-1-one | TfOH, 80 °C | 5-Methyl-3-(trichloromethyl)indan-1-one | 2.5 | 91 |

| 1-(4-Fluorophenyl)-4,4,4-trichlorobut-2-en-1-one | TfOH, 80 °C | 5-Fluoro-3-(trichloromethyl)indan-1-one | 4 | 85 |

| 1-(Naphthalen-2-yl)-4,4,4-trichlorobut-2-en-1-one | TfOH, 80 °C | 3-(Trichloromethyl)-1H-benzo[f]inden-1-one | 3 | 90 |

Applications in Advanced Organic Synthesis and Chemical Research

Utility as a Synthetic Building Block for Chlorinated Compounds

The primary application of 3,4,4-trichlorobut-2-enoyl chloride is as a precursor for the synthesis of specialized chlorinated organic compounds. Through Friedel-Crafts acylation reactions, it can effectively add a trichlorobutenoyl group to aromatic and heteroaromatic rings. For instance, the acylation of thiophene (B33073) and phenol (B47542) with 3,4,4-trichloro-3-butenoyl chloride yields the corresponding 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones, respectively. These resulting ketones are themselves valuable intermediates, possessing multiple reactive sites such as a carbonyl group, a carbon-carbon double bond, and carbon-chlorine bonds, which can be further manipulated to create a wide array of derivatives.

Role in the Development of Scaffolds for Agrochemical Research

While direct applications in commercial agrochemicals are not extensively documented, the types of molecular scaffolds synthesized from this compound are of significant interest in agrochemical research. The development of novel herbicides, insecticides, and fungicides often relies on the exploration of new chemical structures, particularly heterocyclic and carbocyclic systems. Research has shown that derivatives of this acyl chloride can be used to construct pyrazole (B372694) and indanone backbones. nih.govresearchgate.netbeilstein-journals.org Pyrazole derivatives, for example, are known to exhibit a wide range of biological activities and are a focus in the development of new bioactive compounds. nih.govekb.egmdpi.com Similarly, 1-indanone (B140024) structures and their derivatives have been investigated for use as effective insecticides, fungicides, and herbicides. researchgate.net By providing a synthetic route to these and other chlorinated scaffolds, this compound contributes to the foundational research necessary for discovering new agrochemical agents.

Application in the Synthesis of Potential Pharmaceutical Intermediates

The synthesis of novel molecular frameworks is a cornerstone of pharmaceutical development, and this compound serves as a valuable tool in this endeavor. It is a precursor to complex molecules that are recognized as potential pharmaceutical intermediates. For example, the compound facilitates the synthesis of 3-trichloromethylindan-1-ones, a class of indanones that are structurally related to compounds with known biological activity. beilstein-journals.org The indanone core is found in various pharmaceuticals and is studied for applications including antiviral, anti-inflammatory, anticancer, and neuroprotective agents. researchgate.netnih.gov

Furthermore, reactions of the derivative ketones with nucleophiles like hydrazine (B178648) can lead to the formation of heterocyclic systems such as pyrazoles. nih.govmdpi.comnih.govresearchgate.net The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, including analgesics and anti-inflammatory agents. nih.gov The ability of this compound to provide access to these important molecular motifs underscores its role in medicinal chemistry research, enabling the generation of new compounds for biological screening.

| Starting Material (Derivative) | Reagent | Resulting Scaffold | Potential Application Area | Reference |

|---|---|---|---|---|

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Triflic Acid (TfOH) | 3-Trichloromethylindan-1-ones | Pharmaceutical, Agrochemical | beilstein-journals.org |

| 1-(Thien-2-yl)-3,4,4-trichloro-3-buten-1-one | Hydrazine Hydrate (B1144303) | N,N′-bis(5-thien-2-yl)-1H-pyrazol-3-ylmethylene]hydrazine | Pharmaceutical | mdpi.com |

| 1-(4-Hydroxyphenyl)-3,4,4-trichloro-3-buten-1-one | Hydrazine Hydrate | N,N′-bis[5-(4-hydroxyphenyl)-1H-pyrazol-3-ylmethylene]hydrazine | Pharmaceutical | mdpi.com |

Contribution to the Synthesis of Complex Organic Molecules

This compound is instrumental in the construction of complex carbocyclic and heterocyclic systems. A notable example is its role in the synthesis of 3-trichloromethylindan-1-ones. This transformation proceeds through an intermediate, 1-aryl-4,4,4-trichlorobut-2-en-1-one, which is an α,β-unsaturated ketone. Under superacidic conditions with triflic acid (CF3SO3H), this intermediate undergoes an intramolecular cyclization to form the indanone ring system in high yields (up to 92%). beilstein-journals.org This reaction is a variant of the Nazarov cyclization, a powerful method for synthesizing five-membered rings. beilstein-journals.org

The versatility of the acyl chloride is also demonstrated in its derivatives' reactions with various nucleophiles. The reaction of 1-(thien-2-yl)- and 1-(4-hydroxyphenyl)-3,4,4-trichloro-3-buten-1-ones with hydrazine hydrate does not lead to a simple pyrazole, but instead to more complex bispyrazole products, showcasing a heterocyclization pathway. These synthetic routes highlight how a relatively simple, chlorinated building block can be elaborated into intricate molecular architectures that would be challenging to access otherwise.

| Aryl Group | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| 4-MeC6H4 | 2 | 92 | beilstein-journals.org |

| 4-EtC6H4 | 2 | 91 | beilstein-journals.org |

| 4-FC6H4 | 3 | 85 | beilstein-journals.org |

| C6H5 | 4 | 88 | beilstein-journals.org |

| 4-ClC6H4 | 10 | 84 | beilstein-journals.org |

Synthetic Pathways to Alpha,Beta-Unsaturated Systems

This compound is itself an α,β-unsaturated carbonyl compound, a class of molecules known for their versatile reactivity. Its primary use involves creating more complex α,β-unsaturated systems, specifically enones (α,β-unsaturated ketones). The Friedel-Crafts acylation of aromatic compounds like thiophene with 3,4,4-trichloro-3-butenoyl chloride directly produces α,β-unsaturated ketones. mdpi.com

An alternative pathway involves the dehydration of precursor hydroxy ketones. For example, 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can be dehydrated using p-toluenesulfonic acid to yield 1-aryl-4,4,4-trichlorobut-2-en-1-ones. beilstein-journals.org These resulting α,β-unsaturated ketones are conjugated systems where the carbonyl group and the C=C double bond are linked, making them susceptible to attack by nucleophiles at the β-carbon, a type of reactivity known as vinylogous. This reactivity is central to their utility in subsequent synthetic steps, such as the cyclization reactions that form indanones. beilstein-journals.org

Mechanistic and Theoretical Investigations of 3,4,4 Trichlorobut 2 Enoyl Chloride Chemistry

Studies on Prototropic Allylic Rearrangements in Nucleophilic Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry, and their mechanisms are often categorized as either SN1 or SN2. libretexts.org The SN1 mechanism is a two-step process that begins with the slow dissociation of the leaving group to form a carbocation intermediate, which then rapidly reacts with a nucleophile. libretexts.org In contrast, the SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a bimolecular reaction. libretexts.org

In the context of allylic systems like those derived from 3,4,4-trichlorobut-2-enoyl chloride, the potential for rearrangements complicates the mechanistic picture. Prototropic allylic rearrangements involve the shift of a proton, leading to isomeric products. The specific pathway, whether it proceeds through a direct substitution or involves an intermediate that allows for rearrangement, is influenced by the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions. For substituted allylic halides, the interplay between direct substitution (SN2) and substitution with rearrangement (SN2') is a key area of investigation. The regioselectivity of the nucleophilic attack is a critical aspect of these studies.

Reaction Mechanism Elucidation for Cycloaddition and Cyclization Pathways

The carbon-carbon double bond in butenoyl chlorides allows them to participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving similar structures, like 3,3,3-trichloro-1-nitroprop-1-ene, have been studied with nitrile N-oxides. mdpi.com These reactions are typically regioselective and can be understood through Molecular Electron Density Theory (MEDT). mdpi.com In these reactions, the nitroalkene acts as a strong electrophile. mdpi.com The reaction leads to the formation of a single regioisomeric isoxazoline (B3343090) in moderate to high yields, with the mechanism often being a two-stage, one-step process. mdpi.com

Intramolecular cyclization is another significant reaction pathway for derivatives of butenoyl chlorides. For example, 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which can be synthesized from related precursors, undergo intramolecular cyclization in the presence of a Brønsted superacid like triflic acid (TfOH) to form 3-trichloromethylindan-1-ones. beilstein-journals.orgnih.gov This transformation proceeds through the protonation of the carbonyl oxygen, forming a key reactive O-protonated intermediate that subsequently cyclizes. beilstein-journals.orgnih.gov The reaction conditions, such as temperature and the electronic nature of substituents on the aryl ring, significantly influence the reaction's success and yield. beilstein-journals.org Electron-donating groups on the aromatic ring can sometimes lead to complex mixtures of oligomeric materials, while electron-poor substrates may be unreactive. beilstein-journals.org

| Reactant Type | Reaction Condition | Product | Yield (%) |

| 1-aryl-4,4,4-trichlorobut-2-en-1-ones | TfOH, 80°C, 2-10 h | 3-trichloromethylindan-1-ones | up to 92 beilstein-journals.orgnih.gov |

| 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones | TfOH, 80°C, 3-18 h | 3-trichloromethylindan-1-ones | up to 86 beilstein-journals.orgnih.gov |

This table summarizes the cyclization of related compounds, illustrating the conditions and yields.

Computational Chemistry and Quantum Mechanical Analysis of Reactivity

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the reactivity and mechanisms of complex organic molecules. nih.gov These methods are applied to study reaction pathways, transition states, and the electronic properties of reactants and intermediates. nih.gov

In the study of cyclization reactions of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations have been used to analyze the intermediate carbocations formed in superacid media. beilstein-journals.orgnih.gov These calculations help to understand the distribution of positive charge in the key reactive species and the contributions of different atoms to the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for predicting reactivity. beilstein-journals.org For example, calculations showed that the largest part of the positive charge in the O-protonated intermediate is localized on the carbonyl carbon. beilstein-journals.org

Molecular Electron Density Theory (MEDT) has been employed to elucidate the mechanisms of [3+2] cycloaddition reactions. mdpi.com This theory analyzes the changes in electron density along the reaction pathway to understand the polar nature of the reaction and the factors controlling reactivity and regioselectivity. mdpi.com For the reaction of nitrile N-oxides with trichloronitropropene, MEDT studies indicated a polar reaction with a forward electron density flux, where the reactivity differences are attributed to the nucleophilic activation of the nitrile oxides rather than specific mechanistic features. mdpi.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics is essential for determining the mechanism of a chemical reaction. libretexts.org By measuring how the reaction rate changes with the concentration of reactants, one can distinguish between different mechanistic possibilities, such as the unimolecular SN1 and bimolecular SN2 pathways. libretexts.orgucl.ac.uk For an SN2 reaction, the rate is proportional to the concentrations of both the substrate and the nucleophile. libretexts.org

In the context of nucleophilic substitution at a sulfonyl sulfur, which has parallels to substitution at a carbonyl carbon, kinetic studies combined with DFT calculations have been used to distinguish between SN2 and addition-elimination mechanisms. mdpi.com The shape of the potential energy surface, showing a single transition state between reactant and product complexes, is indicative of a synchronous SN2 mechanism. mdpi.com

The thermodynamics of a reaction, specifically the Gibbs free energy change, determines its spontaneity and position of equilibrium. For the [3+2] cycloaddition reactions of nitrile N-oxides with trichloronitropropene, the reactions were found to be exergonic, making them irreversible. mdpi.com The activation Gibbs free energies provide insight into the kinetic feasibility of the reaction. mdpi.com These thermodynamic parameters are often calculated using computational methods to complement experimental findings.

Analytical Characterization Methodologies for 3,4,4 Trichlorobut 2 Enoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques) for Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3,4,4-Trichlorobut-2-enoyl chloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the olefinic region corresponding to the two non-equivalent vinyl protons. The proton on the carbon adjacent to the carbonyl group (C2) would appear further downfield due to the electron-withdrawing effect of the acyl chloride. The proton on C3 would be influenced by the adjacent CCl₃ group. The coupling constant (J-value) between these two protons would be indicative of the stereochemistry of the double bond (typically ~15 Hz for an E-isomer). In derivatives such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, these vinylic protons are observed as doublets in the range of δ 7.0-7.5 ppm. beilstein-journals.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the acyl chloride at a significantly downfield shift (typically δ 160-170 ppm), the two olefinic carbons, and the carbon of the trichloromethyl group. For comparison, in related structures like 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, the CCl₃ carbon appears around δ 103 ppm, and the carbonyl carbon is observed near δ 195-200 ppm. beilstein-journals.org

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguous structural assignment.

COSY would establish the correlation between the two coupled vinylic protons.

HSQC would link each proton signal to its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, for instance, showing a correlation from the C2 proton to the carbonyl carbon (C1) and the C3 carbon, thus confirming the connectivity of the molecular backbone.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| ¹H | H at C2 | ~7.0 - 7.5 | COSY with H at C3; HMBC to C1, C3, C4 |

| ¹H | H at C3 | ~6.8 - 7.2 | COSY with H at C2; HMBC to C2, C4 |

| ¹³C | C1 (C=O) | ~160 - 170 | HMBC from H at C2 |

| ¹³C | C2 (=CH) | ~130 - 140 | HSQC with H at C2 |

| ¹³C | C3 (=CH) | ~140 - 150 | HSQC with H at C3 |

| ¹³C | C4 (-CCl₃) | ~95 - 105 | HMBC from H at C2, H at C3 |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its structure:

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high wavenumber, typically in the range of 1785–1815 cm⁻¹. uobabylon.edu.iqlibretexts.org This high frequency is characteristic of acyl chlorides and is a key diagnostic peak. Conjugation with the C=C double bond may lower this frequency slightly, towards the 1760-1780 cm⁻¹ range. uobabylon.edu.iq

C=C Stretch (Alkene): A medium-intensity absorption band corresponding to the carbon-carbon double bond stretch is expected around 1620–1640 cm⁻¹.

C-Cl Stretch (Haloalkane): Strong absorption bands in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹, are indicative of carbon-chlorine stretching vibrations. orgchemboulder.com The presence of multiple chlorine atoms would likely result in several strong, complex bands in this region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1785 - 1815 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Haloalkane | C-Cl Stretch | 550 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₄H₂Cl₄O), the molecular weight can be calculated. Due to the presence of four chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks. docbrown.infodocbrown.info The most abundant peak in this cluster would correspond to the ion containing only ³⁵Cl isotopes.

Fragmentation analysis provides further structural confirmation. Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. Common fragmentation pathways for this molecule would likely include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺

Loss of the carbonyl group (CO): [M - CO]⁺

Cleavage of the C-C bonds: leading to various smaller charged fragments.

Formation of the acylium ion: [C₄H₂Cl₃O]⁺, resulting from the loss of a chlorine atom from the CCl₃ group.

The presence of chlorine atoms in a fragment is readily identified by the characteristic isotopic pattern of peaks separated by two m/z units. docbrown.infodocbrown.info

| Ion/Fragment | Formula | Expected m/z (for ³⁵Cl isotope) | Significance |

|---|---|---|---|

| Molecular Ion | [C₄H₂Cl₄O]⁺ | 208 | Confirms molecular weight |

| Loss of Chlorine | [C₄H₂Cl₃O]⁺ | 173 | Common fragmentation pathway |

| Loss of COCl | [C₃H₂Cl₃]⁺ | 145 | Cleavage at the carbonyl group |

| Loss of CCl₃ | [C₃H₂ClO]⁺ | 93 | Cleavage of the C3-C4 bond |

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile organochlorine compound, this compound is well-suited for GC-MS analysis. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, providing both retention time for identification and a mass spectrum for structural confirmation. The use of an electron-capture detector (ECD) can also provide high sensitivity for halogenated compounds. researchgate.netnih.gov This technique is effective for identifying isomeric impurities and residual starting materials.

High-Performance Liquid Chromatography (HPLC): The high reactivity of the acyl chloride functional group presents a challenge for direct HPLC analysis, as it can readily react with protic solvents (like water or methanol) often used in reversed-phase HPLC. nih.govgoogle.com Therefore, analysis often requires derivatization. The acyl chloride can be converted into a more stable ester or amide by reacting it with an alcohol or an amine, respectively. researchgate.net The resulting derivative, which is less reactive and often has a strong UV chromophore, can then be easily separated and quantified using standard HPLC methods, typically with UV detection. nih.govresearchgate.net This approach allows for accurate purity assessment and quantification in various matrices.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer, ECD | Purity, impurity profiling, identification of volatile components |

| HPLC (after derivatization) | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Water Gradient | UV-Vis, DAD | Quantitative analysis, purity assessment of non-volatile derivatives |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₄H₂Cl₄O. A close match between the experimental and theoretical values provides strong evidence for the empirical formula and, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula. This validation is a cornerstone of chemical characterization for a newly synthesized compound.

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 22.89% |

| Hydrogen | H | 1.008 | 0.96% |

| Chlorine | Cl | 35.453 | 67.59% |

| Oxygen | O | 15.999 | 7.62% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation of Crystalline Derivatives

While this compound itself is likely a liquid or low-melting solid, X-ray crystallography can be employed to determine the precise three-dimensional structure of a stable, crystalline derivative. By reacting the acyl chloride with a suitable amine or alcohol to form a solid amide or ester, single crystals suitable for X-ray diffraction can be grown.

This technique provides unambiguous information on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, for chiral derivatives, it can determine the absolute stereochemistry. The resulting crystal structure offers definitive proof of the molecular connectivity and conformation in the solid state. For example, the structure of 3-trichloromethylindan-1-one, a cyclized derivative of a related compound, was unequivocally confirmed by X-ray analysis. beilstein-journals.org This method represents the gold standard for molecular structure determination.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Syntheses Incorporating 3,4,4-Trichlorobut-2-enoyl chloride Motifs

The development of asymmetric syntheses to control the stereochemistry of molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While no specific asymmetric syntheses incorporating this compound have been reported, research on related trichloromethyl-substituted compounds provides a strong foundation for future work.

A promising approach would be the use of chiral catalysts to control the stereoselective addition of nucleophiles to the carbon-carbon double bond or the acyl chloride group of this compound. youtube.com For instance, the enantioselective reduction of trichloromethyl ketones using ruthenium transfer hydrogenation catalysts has been successfully demonstrated, yielding enantiomerically enriched products. nih.gov This suggests that similar catalytic systems could be developed for the asymmetric reduction of the ketone that would be formed upon hydrolysis of the enoyl chloride.

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. youtube.comyoutube.com Direct organocatalytic enantioselective α-chlorination of aldehydes has been achieved with high yields and enantioselectivities using readily available catalysts. nih.govorganic-chemistry.org This precedent suggests the feasibility of developing organocatalytic methods for the asymmetric functionalization of the this compound backbone. Future research could focus on designing chiral amine or phosphine (B1218219) catalysts that can effectively control the stereochemical outcome of reactions involving this versatile synthon.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The reactivity of this compound can be harnessed and directed through the use of innovative catalytic systems to enhance reaction efficiency and selectivity. While direct catalytic transformations of this specific enoyl chloride are not extensively documented, studies on related molecules, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, offer valuable insights.

These related compounds have been shown to undergo intramolecular cyclization in the presence of a Brønsted superacid like triflic acid to produce 3-trichloromethylindan-1-ones with high yields. nih.govacs.org This reaction proceeds through the protonation of the carbonyl oxygen, forming a reactive intermediate that then cyclizes. This demonstrates the potential of acid catalysis to promote novel transformations of molecules containing the trichlorobutene core.

Future research could explore a broader range of Lewis and Brønsted acid catalysts to mediate various transformations of this compound. Additionally, transition metal catalysis could unlock new reaction pathways. For example, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the butenoyl chloride backbone, leading to a diverse library of functionalized compounds. The development of catalysts that can selectively activate different reactive sites on the molecule will be crucial for achieving high levels of chemo- and regioselectivity.

Investigation of Structure-Reactivity Relationships through Advanced Computational Studies

Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide profound insights into the structure-reactivity relationships of this compound. Such studies can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and guide the rational design of catalysts and reaction conditions.

For the related 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations have been instrumental in understanding the mechanism of their acid-catalyzed cyclization. These studies have confirmed the formation of O-protonated intermediates and have helped to rationalize the observed product distributions.

Future computational work on this compound could focus on several key areas. Firstly, a detailed analysis of the molecule's frontier molecular orbitals could predict its reactivity towards various nucleophiles and electrophiles. Secondly, computational modeling of potential reaction pathways, including cycloadditions, substitutions, and rearrangements, could identify feasible transformations and predict their energetic barriers. Finally, in silico screening of potential catalysts could accelerate the discovery of new and efficient catalytic systems for reactions involving this compound. Mechanistic case studies on the reactivity of acyl chlorides with other reagents, supported by computational analysis, have proven effective in understanding complex reaction pathways. rsc.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. asynt.comrsc.org The integration of this compound into flow chemistry setups could enable the safe and efficient production of its derivatives on a larger scale.

The synthesis of highly functionalized and chiral compounds, including acyl chlorides, has been successfully demonstrated using flow chemistry. acs.org For example, the generation of phosgene (B1210022) in a flow reactor for the subsequent formation of an acyl chloride has been reported as a safer alternative to batch methods. acs.org This approach could be adapted for the synthesis or in-situ use of this compound, minimizing the handling of this potentially hazardous reagent.

Discovery of New Applications as a Synthon in Materials Science or Chemical Biology

The unique structural features of this compound make it an attractive building block, or synthon, for the creation of novel materials and biologically active molecules. acs.org The presence of a reactive acyl chloride, a carbon-carbon double bond, and a trichloromethyl group provides multiple handles for chemical modification.

In materials science, the trichloromethyl group could be a precursor for the introduction of other functional groups or for polymerization reactions. The double bond could participate in polymerization or be used to attach the molecule to a polymer backbone. The acyl chloride is a highly reactive group that can be used to form esters, amides, and other functionalities, allowing for the covalent attachment of this synthon to various substrates. chemguide.co.ukfiveable.me

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.